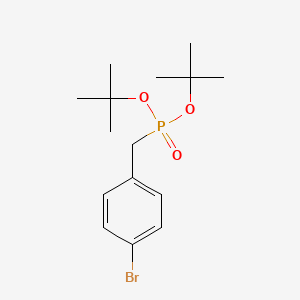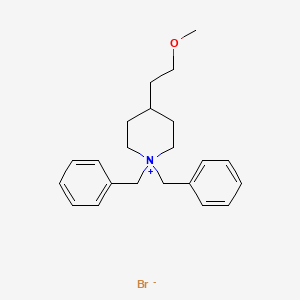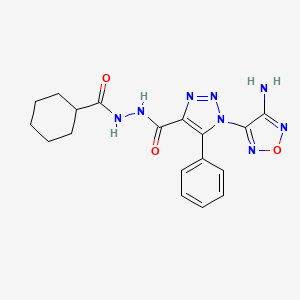
Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-bromophenylmethyl moiety, with two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate typically involves the reaction of 4-bromobenzyl chloride with di-tert-butyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phosphonates with various functional groups replacing the bromine atom.
Oxidation: Phosphonic acids are formed.
Reduction: Phosphines are produced.
Coupling Reactions: Biaryl phosphonates are the major products.
Scientific Research Applications
Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers to modify their properties.
Medicinal Chemistry:
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the activity and selectivity of catalysts.
Mechanism of Action
The mechanism of action of Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate depends on the specific reaction or application. In substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In catalytic applications, the phosphonate group can coordinate to metal centers, influencing the electronic properties and reactivity of the catalyst.
Comparison with Similar Compounds
Similar Compounds
- Bis-(tert-butyl) ((4-chlorophenyl)methyl)phosphonate
- Bis-(tert-butyl) ((4-fluorophenyl)methyl)phosphonate
- Bis-(tert-butyl) ((4-methylphenyl)methyl)phosphonate
Uniqueness
Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate is unique due to the presence of the bromine atom, which can participate in a wider range of substitution reactions compared to its chloro, fluoro, and methyl analogs. This makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
300583-37-3 |
|---|---|
Molecular Formula |
C15H24BrO3P |
Molecular Weight |
363.23 g/mol |
IUPAC Name |
1-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]-4-bromobenzene |
InChI |
InChI=1S/C15H24BrO3P/c1-14(2,3)18-20(17,19-15(4,5)6)11-12-7-9-13(16)10-8-12/h7-10H,11H2,1-6H3 |
InChI Key |
HSZRXHSJWXZFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OP(=O)(CC1=CC=C(C=C1)Br)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12452597.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12452615.png)

![(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol](/img/structure/B12452623.png)
![1-Ethyl-N-[2-(pyridin-2-YL)ethyl]piperidin-4-amine; tris(maleic acid)](/img/structure/B12452627.png)
![2-(2,4-Dimethylphenoxy)-N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B12452633.png)

![4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol](/img/structure/B12452642.png)



![4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12452659.png)
